molecular formula C16H14N4O2 B13904032 (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol CAS No. 361519-86-0

(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

Cat. No.: B13904032
CAS No.: 361519-86-0
M. Wt: 294.31 g/mol
InChI Key: ALWIRKFXMNFYBB-KBPBESRZSA-N
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Description

(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a chiral compound characterized by the presence of two benzimidazole groups attached to an ethane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol typically involves the condensation of benzimidazole derivatives with ethane-1,2-diol under controlled conditions. One common method involves the use of a strong acid catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various cellular effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol: The enantiomer of the compound, with similar properties but different chiral configuration.

    1,2-bis(1H-benzimidazol-2-yl)ethane: Lacks the diol groups, leading to different chemical and biological properties.

    1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, affecting its reactivity and applications.

Uniqueness

(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is unique due to its chiral nature and the presence of both benzimidazole and diol groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

361519-86-0

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

(1R,2R)-1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

InChI

InChI=1S/C16H14N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13-14,21-22H,(H,17,18)(H,19,20)/t13-,14-/m0/s1

InChI Key

ALWIRKFXMNFYBB-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)[C@H]([C@@H](C3=NC4=CC=CC=C4N3)O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C3=NC4=CC=CC=C4N3)O)O

Origin of Product

United States

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